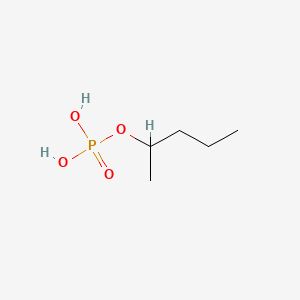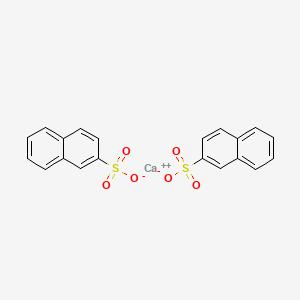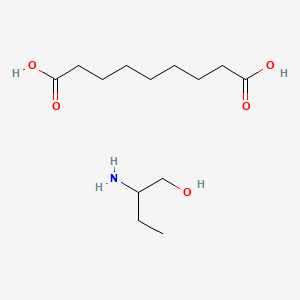
Einecs 300-578-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with 2-aminobutan-1-ol, typically involves the reaction of azelaic acid with 2-aminobutan-1-ol. The reaction conditions often include controlled temperature and pH levels to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of reactant concentrations, temperature, and pressure to maximize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Azelaic acid, compound with 2-aminobutan-1-ol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Azelaic acid, compound with 2-aminobutan-1-ol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of azelaic acid, compound with 2-aminobutan-1-ol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar applications in medicine and industry.
2-Aminobutan-1-ol: An amino alcohol used in various chemical synthesis processes.
Uniqueness
Azelaic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties derived from both azelaic acid and 2-aminobutan-1-ol. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
91672-01-4 |
|---|---|
Fórmula molecular |
C13H27NO5 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
2-aminobutan-1-ol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |
Clave InChI |
PBCKWJLVNREVRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


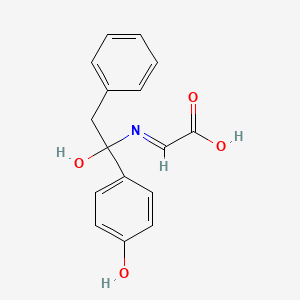
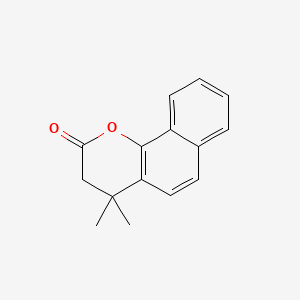
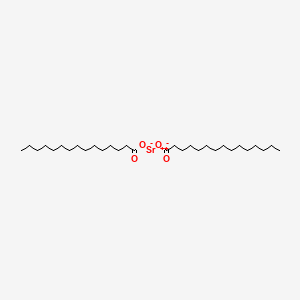
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)

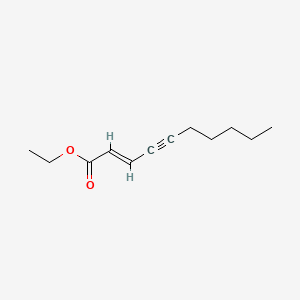
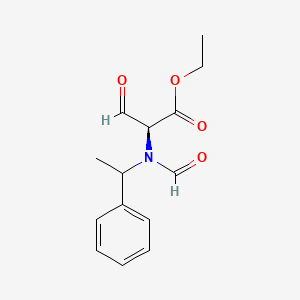
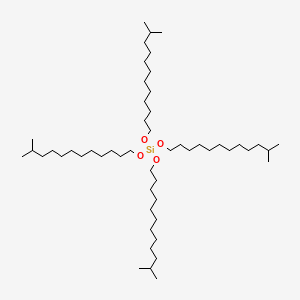
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

